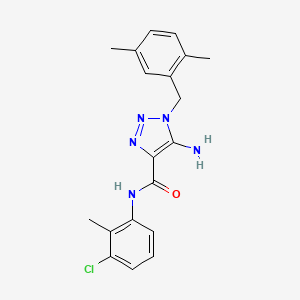
5-amino-N-(3-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-amino-N-(3-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20ClN5O and its molecular weight is 369.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-amino-N-(3-chloro-2-methylphenyl)-1-(2,5-dimethylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.
- IUPAC Name : this compound
- Molecular Formula : C21H19ClN4O2
- Molecular Weight : 394.86 g/mol
Synthesis
The compound can be synthesized through a series of reactions involving the triazole ring formation and subsequent functionalization. The synthetic pathway typically involves:
- Formation of the triazole ring via a click chemistry approach.
- Introduction of the carboxamide group through acylation reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9 | MCF-7 | 1.1 | Thymidylate synthase inhibition |
| 9 | HCT-116 | 2.6 | Thymidylate synthase inhibition |
| 9 | HepG2 | 1.4 | Thymidylate synthase inhibition |
These derivatives exhibited better efficacy than standard chemotherapy agents like doxorubicin and 5-fluorouracil .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Triazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria:
These results indicate that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
The biological activity of triazole compounds is often attributed to their ability to inhibit specific enzymes or pathways crucial for cell survival:
- Anticancer Mechanism : The inhibition of thymidylate synthase leads to disrupted DNA synthesis in cancer cells.
- Antimicrobial Mechanism : Triazoles may inhibit the synthesis of ergosterol in fungal membranes or interfere with bacterial protein synthesis.
Case Studies
Several studies have explored the biological activity of triazole derivatives:
- Study on Anticancer Activity : A study evaluated various triazole derivatives for their cytotoxicity against multiple cancer cell lines, revealing that certain substitutions significantly enhanced their activity .
- Antimicrobial Evaluation : Another research effort focused on synthesizing triazole-linked compounds and assessing their antibacterial properties against common pathogens like E. coli and S. aureus .
Eigenschaften
IUPAC Name |
5-amino-N-(3-chloro-2-methylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O/c1-11-7-8-12(2)14(9-11)10-25-18(21)17(23-24-25)19(26)22-16-6-4-5-15(20)13(16)3/h4-9H,10,21H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAVNRHQGNUHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NC3=C(C(=CC=C3)Cl)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














